The key chemical reaction in RITA synthesis is the palladium-catalyzed Suzuki coupling reaction []. This reaction involves coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst to form a new C-C bond, leading to the formation of the tricyclic core of RITA and its analogues [].
RITA activates a DNA damage response in a p53-dependent manner [, ]. This response is unique to RITA and differs from traditional DNA-damaging agents, as it only occurs in cells expressing wild-type p53 []. RITA induces phosphorylation of p53 and γH2AX in vivo [].
Activation of p53: RITA binds to p53, disrupting its interaction with HDM2, a negative regulator of p53 [, , ]. This stabilization and activation of p53 lead to downstream effects.
Induction of DNA Damage Response: RITA uniquely activates a DNA damage response that is dependent on the presence of wild-type p53 [].
Phosphorylation Events: RITA induces the phosphorylation of p53 and γH2AX, key proteins involved in DNA damage response signaling [].
eIF2α Phosphorylation and HIF-1α Inhibition: RITA treatment leads to the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α), which requires PKR-like endoplasmic reticulum kinase activity []. This phosphorylation event contributes to the downregulation of hypoxia-inducible factor 1α (HIF-1α) [].
Downstream Effects and Apoptosis: The activation of p53 and subsequent events lead to the upregulation of pro-apoptotic proteins like PUMA and NOXA []. RITA also inhibits key oncogenes, including N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX, further contributing to its anti-tumor effects []. Additionally, RITA induces G0/G1 cell cycle arrest by upregulating miR-34a, leading to the downregulation of cell cycle-related proteins CDK4 and E2F1 [].
Further exploration of RITA's mechanism of action: While the current understanding highlights key aspects of RITA's function, further research is needed to fully elucidate the details of its interaction with p53, the DNA damage response pathway, and downstream signaling events [, ].
Investigating RITA's efficacy in combination therapy: Combining RITA with other chemotherapeutic agents or targeted therapies might enhance its anti-tumor activity and overcome potential resistance mechanisms []. Preclinical studies suggest its synergy with cisplatin in head and neck cancer and with MI-63 in multiple myeloma and mantle cell lymphoma [, ].
Development of RITA analogues with improved potency and selectivity: Exploring structural modifications of RITA could lead to analogues with enhanced anti-cancer properties, potentially improving its therapeutic window and reducing off-target effects [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6